4-(Trifluoromethoxy)phenylacetic acid
Overview
Description
Biochemical Analysis
Biochemical Properties
4-(Trifluoromethoxy)phenylacetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to undergo diolefination mediated by mono-N-protected amino acid ligands in the presence of ethyl acrylate, Pd(OAc)2, KHCO3, and t-amyl alcohol . These interactions suggest that this compound can act as a substrate or modulator in enzymatic reactions, potentially affecting metabolic pathways and cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may cause respiratory irritation, skin irritation, and serious eye irritation . These effects indicate that this compound can alter cellular homeostasis and trigger stress responses in cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, leading to changes in gene expression and metabolic flux. The compound’s structure allows it to participate in reactions at the benzylic position, such as free radical bromination and nucleophilic substitution . These reactions highlight the compound’s potential to modify biomolecular structures and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under normal conditions, but its long-term effects on cellular function can vary. Studies have shown that it has a half-life of approximately 0.457 days when exposed to hydroxyl radicals . This indicates that this compound can degrade over time, potentially leading to different biochemical outcomes in long-term experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it can cause toxic or adverse effects. For instance, it has been observed to cause respiratory and skin irritation at certain concentrations . These findings suggest that careful dosage control is necessary to avoid harmful effects in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s structure allows it to participate in reactions that modify its chemical properties, such as oxidation and reduction . These interactions highlight the compound’s role in cellular metabolism and its potential impact on metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can affect its biochemical activity and overall function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, influencing various biochemical processes.
Preparation Methods
The synthesis of 4-(Trifluoromethoxy)phenylacetic acid can be achieved through different methods. One of the most common methods is the nucleophilic substitution reaction of 4-bromoanisole with potassium trifluoromethanesulfonate (KOCF3SO3) in the presence of copper (I) iodide (CuI) and 18-crown-6 ether . Another method involves the reaction of 4-(trifluoromethoxy)benzyl alcohol with sodium hydride in methyl t-butyl ether, followed by the addition of trichloroacetonitrile .
Chemical Reactions Analysis
4-(Trifluoromethoxy)phenylacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the trifluoromethoxy group. Common reagents used in these reactions include potassium trifluoromethanesulfonate, copper (I) iodide, and sodium hydride
Scientific Research Applications
4-(Trifluoromethoxy)phenylacetic acid is widely used in scientific research due to its unique properties. It serves as a building block in the synthesis of various drugs, including nonsteroidal anti-inflammatory drugs (NSAIDs), antidiabetic agents, and antihypertensive agents . Additionally, it is used in the synthesis of agrochemicals and other specialty chemicals . Its applications extend to chemistry, biology, medicine, and industry, making it a versatile compound in research and development.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethoxy)phenylacetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and enzymes. This interaction can modulate the activity of enzymes and receptors, leading to various pharmacological effects .
Comparison with Similar Compounds
4-(Trifluoromethoxy)phenylacetic acid can be compared with other similar compounds, such as:
- 4-(Trifluoromethyl)phenylacetic acid
- 4-Fluorobenzaldehyde
- 4-(Trifluoromethyl)benzaldehyde These compounds share similar structural features but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity . The trifluoromethoxy group in this compound provides unique properties, such as increased lipophilicity and stability, distinguishing it from its analogs.
Properties
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c10-9(11,12)15-7-3-1-6(2-4-7)5-8(13)14/h1-4H,5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTIBXQPXBUWPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380471 | |
Record name | 4-(Trifluoromethoxy)phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4315-07-5 | |
Record name | 4-(Trifluoromethoxy)phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[4-(trifluoromethoxy)phenyl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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